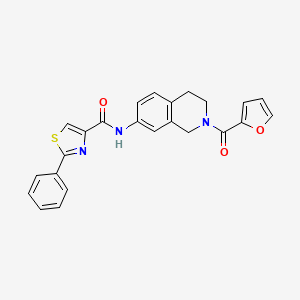

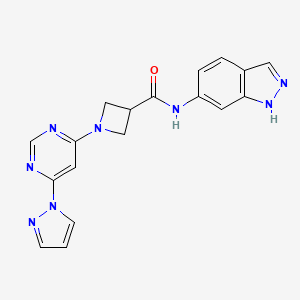

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives, including methods involving ultrasound-mediated reactions and Povarov cycloaddition processes, provides insights into potential pathways for synthesizing the compound . These methods highlight the efficiency and specificity of reactions involving furan carboxamides, suggesting possible approaches for synthesizing the targeted compound (Dige et al., 2019; Bonilla-Castañeda et al., 2022).

Molecular Structure Analysis

The structure of related compounds synthesized from furan-2-carboxamide derivatives has been characterized using various spectral techniques such as IR, 1H NMR, 13C NMR, and X-ray diffraction. These techniques confirm the molecular structure and provide a basis for analyzing the molecular structure of "N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide" (Kandinska et al., 2006; Baktır et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving furan-2-carboxamide derivatives, such as their ability to undergo Suzuki-Miyaura cross-coupling and reactions with thionyl chloride, highlight the reactivity and potential for functionalization of the core structure. These reactions are crucial for understanding the chemical behavior and properties of the target compound (Siddiqa et al., 2022; Guillard et al., 2001).

Physical Properties Analysis

The physical properties of related furan-2-carboxamide derivatives, such as solubility, melting points, and crystal structure, can be inferred from detailed analyses. These properties are essential for understanding the compound's behavior in various environments and for its handling and storage (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for bioisosteric replacements, are crucial for understanding the versatility and applications of the compound. Studies on analogs provide insights into the chemical properties and potential for modification of the target compound (Ukrainets et al., 2016).

Scientific Research Applications

Bioisosteric Enhancements for Analgesic Properties

A study on bioisosteric replacements to enhance analgesic properties highlighted the synthesis of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides. It was found that replacing the benzyl phenyl ring with an isosteric heterocycle could significantly increase analgesic activity, particularly with 3-pyridine derivatives. However, furan analogs, which are structurally similar to "N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylthiazole-4-carboxamide", showed a decrease in analgesic activity, indicating the sensitivity of biological activity to structural changes in these molecules (Ukrainets, Mospanova, & Davidenko, 2016).

Potential Anticancer and Antibacterial Agents

Another research effort synthesized a furan-2-carboxamide derivative, specifically 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone. This compound was characterized by various spectroscopic techniques and is known for its potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. Such derivatives, including the one structurally related to "this compound", exhibit significant pharmacological potential (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Tyrosinase Inhibition for Therapeutic Applications

A study focused on the synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives for their potent tyrosinase inhibitory activity. These compounds were synthesized using an ultrasound-mediated method and showed significantly lower IC50 values compared to the standard kojic acid, indicating their potential as therapeutic agents for conditions related to tyrosinase activity, such as hyperpigmentation disorders (Dige et al., 2019).

Synthesis of Heterocyclic Carboxamides as Antipsychotic Agents

Research into heterocyclic carboxamides synthesized analogues of a known antipsychotic compound, evaluating their binding to dopamine and serotonin receptors and their antipsychotic potential in vivo. Two derivatives showed potent activities comparable to the reference compound, suggesting the value of such structural frameworks in developing new antipsychotic medications (Norman et al., 1996).

Mechanism of Action

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

Furan derivatives have been reported to interact with their targets in various ways, leading to changes in cellular function . For instance, some furan derivatives can inhibit the activity of enzymes like monoamine oxidase (MAO), thereby affecting neurotransmitter levels in the brain .

Biochemical Pathways

Furan derivatives have been reported to affect a variety of biochemical pathways depending on their specific targets . For example, furan derivatives that act as MAO inhibitors would affect the metabolic pathways of monoamine neurotransmitters .

Pharmacokinetics

Furan derivatives have been reported to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been reported to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .

properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O3S/c28-22(20-15-31-23(26-20)17-5-2-1-3-6-17)25-19-9-8-16-10-11-27(14-18(16)13-19)24(29)21-7-4-12-30-21/h1-9,12-13,15H,10-11,14H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXAJIDVRZWACC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4)C(=O)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-pyridylthio)acetamide](/img/structure/B2496139.png)

![(2-Chloropyridin-4-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2496140.png)

![1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol](/img/structure/B2496142.png)

![2-(2-nitrobenzyl)-1H-benzo[d]imidazole](/img/structure/B2496145.png)

![Sodium;2-[3-nitro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B2496151.png)

![4-[Ethyl(2,2,3,3-tetrafluoropropyl)amino]benzaldehyde](/img/structure/B2496158.png)

![N-Methyl-1-(3-phenyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2496162.png)